(S)-methyl-4-chloro-3-hydroxybutyrate
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Biocatalytic Production and Chemical Synthesis
Biocatalytic Production : (S)-4-Chloro-3-hydroxybutyrate (CHB) is utilized in biocatalytic processes for synthesizing biologically and pharmacologically significant compounds. The use of Rhizobium sp. DS-S-51 in microbial resolution processes has shown promising results in producing high optical purity (S)-CHB (Nakagawa et al., 2008). Similarly, Enterobacter sp. DS-S-75 has been effective in generating both methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone (Suzuki et al., 1999).
Chemical Synthesis Applications : The synthesis of (S)-4-bromo-3-hydroxybutyrate, a structurally related compound to (S)-4-chloro-3-hydroxybutyrate, demonstrates its importance in industrial production, particularly as an intermediate for statin compounds. This involves the use of E. coli transformants for enzymatic production (Asako et al., 2009).
Analytical and Catalytic Techniques
Electrochemical Sensing : A study on the amperometric assay of 3-hydroxybutyrate, closely related to (S)-methyl-4-chloro-3-hydroxybutyrate, highlights its potential in developing electrochemical sensors for direct measurement in biological samples (Batchelor et al., 1989).
- )-methyl-4-chloro-3-hydroxybutyrate derivatives. Acidic functionalized ionic liquids have been shown to be effective catalysts for such reactions, offering insights into the conversion mechanisms and kinetics of these processes (Song et al., 2016).
Biological and Biomedical Applications
Metabolite and Signal Molecule in Living Organisms : 3-Hydroxybutyrate, a related metabolite to (S)-methyl-4-chloro-3-hydroxybutyrate, plays a critical role in various organisms. It acts as an energy source, a substrate for polymer synthesis, and a regulatory molecule influencing gene expression and metabolic processes (Mierziak et al., 2021).
Tissue Engineering Materials : The application of polyhydroxyalkanoates, polymers related to 3-hydroxybutyrate, in tissue engineering underscores the potential biomedical applications of (S)-methyl-4-chloro-3-hydroxybutyrate. These materials are used in developing medical devices and tissue engineering products due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Industrial and Environmental Impact
Bioplastics and Biodegradable Materials : Studies on the production of copolyesters of 3-hydroxybutyrate and 4-hydroxybutyrate by Alcaligenes eutrophus reveal the potential of (S)-methyl-4-chloro-3-hydroxybutyrate derivatives in the creation of biodegradable materials. This research contributes to developing sustainable materials for various applications (Kunioka et al., 1989).
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Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (3S)-4-chloro-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363764 | |
Record name | Methyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl-4-chloro-3-hydroxybutyrate | |
CAS RN |
86728-93-0 | |
Record name | Methyl (3S)-4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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